molecular formula C9H18O3 B1239021 (8R)-8-hydroxynonanoic acid

(8R)-8-hydroxynonanoic acid

Cat. No.: B1239021
M. Wt: 174.24 g/mol
InChI Key: ZQGUXJLCOPSLHD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R)-8-hydroxynonanoic acid is an (omega-1)-hydroxy fatty acid that is nonanoic acid in which the 8-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a nonanoic acid.

Scientific Research Applications

Synthesis and Industrial Applications

  • Biosynthesis from Olive Oil : Kang et al. (2020) developed a biocatalytic system for increased production of ω-hydroxynonanoic acid from olive oil. This method could contribute to the industrial biosynthesis of ω-hydroxynonanoic acid from olive oil, enhancing its production for various applications (Kang, Kim, Park, & Oh, 2020).

  • Production for Biodegradable Polylactones : Liu et al. (2008) demonstrated the production of 9-hydroxynonanoic acid from methyl oleate, converting it into lactone monomers for synthesizing biodegradable polylactones, indicating its potential in creating eco-friendly materials (Liu, Kong, Wan, & Narine, 2008).

Biological and Chemical Properties

  • Enzymatic Production and Transformations : Koppireddi et al. (2016) explored a chemoenzymatic method for the synthesis of 9-hydroxynonanoic acid from oleic acid, showing its potential in various biological and chemical transformations (Koppireddi, Seo, Jeon, Chowdhury, Jang, Park, & Kwon, 2016).

  • Lipoxygenase-Catalyzed Synthesis : Jin et al. (2013) investigated the lipoxygenase-catalyzed synthesis of related aldehydes, providing insights into the biochemical pathways involving 8R-hydroxynonanoic acid (Jin, Zheng, & Brash, 2013).

  • Source from Euphausia pacifica : Yamada et al. (2019) identified Euphausia pacifica as a source of 8(R)-hydroxy-eicosapentaenoic acid, suggesting its natural occurrence and potential extraction methods (Yamada, Kumagai, Uemura, & Yuki, 2019).

  • De Novo Biosynthesis in Yeast : Wernig, Boles, and Oreb (2019) presented a proof of principle for the de novo biosynthesis of 8-hydroxyoctanoic acid from glucose and ethanol in yeast, demonstrating its potential in biotechnological applications (Wernig, Boles, & Oreb, 2019).

  • DNA Damage Measurement : Rodriguez et al. (2000) used 8-hydroxyguanine, a compound related to 8R-hydroxynonanoic acid, in studies to measure DNA damage, indicating its application in molecular biology and toxicology (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).

  • Fungus-Associated Transformations : Su, Brodowsky, and Oliw (2006) studied the 8R-dioxygenase and hydroperoxide isomerase of the fungus Gaeumannomyces graminis, highlighting the role of 8R-hydroxynonanoic acid in fungal metabolism (Su, Brodowsky, & Oliw, 2006).

Applications in Chemistry and Environmental Sciences

  • Hydroxyquinoline Studies : Gupta, Luxami, and Paul (2021) discussed the significance of 8-hydroxyquinoline in medicinal chemistry, providing insights into its structural relevance and potential in drug development (Gupta, Luxami, & Paul, 2021).

  • Environmental Marker of Endotoxin : Uhlig et al. (2016) explored 3-hydroxy acids as environmental markers of endotoxin, including 3-hydroxynonanoic acid, demonstrating its application in environmental and occupational health studies (Uhlig, Negård, Heldal, Straumfors, Madsø, Bakke, & Eduard, 2016).

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

(8R)-8-hydroxynonanoic acid

InChI

InChI=1S/C9H18O3/c1-8(10)6-4-2-3-5-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1

InChI Key

ZQGUXJLCOPSLHD-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCCCCCC(=O)O)O

SMILES

CC(CCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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